Cas no 156705-00-9 (Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI))

Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI) structure
156705-00-9 structure
Product Name:Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI)
CAS No:156705-00-9
MF:C49H90N5O17P3
MW:1114.18349790573
CID:156246
PubChem ID:3081908
Update Time:2025-04-19

Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI)
    • Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]...
    • (R)-3'-Azido-3'-deoxythymidine 5'-(tetrahydrogen triphosphate) P''-(2,3-bis((1-oxooctadecyl)oxy)propyl) ester
    • 1-{3-azido-5-O-[{[({[2,3-bis(octadecanoyloxy)propoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-2,3-dideoxypentofur
    • 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol
    • Azttp-dsg
    • Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-, P''-(2,3-bis((1-oxooctadecyl)oxy)propyl) ester, (R)-
    • 3/'-azido-3/'-deoxythymidine triphosphate distearoylglycerol
    • 156705-00-9
    • [3-[[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
    • Inchi: 1S/C49H90N5O17P3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(55)65-38-42(68-47(56)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)39-66-72(59,60)70-74(63,64)71-73(61,62)67-40-44-43(52-53-50)36-45(69-44)54-37-41(3)48(57)51-49(54)58/h37,42-45H,4-36,38-40H2,1-3H3,(H,59,60)(H,61,62)(H,63,64)(H,51,57,58)
    • InChI Key: BEQHVQYQYXNMAF-UHFFFAOYSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OP(=O)(O)OCC(COC(CCCCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCCCC)=O)OCC1C(CC(N2C(NC(C(C)=C2)=O)=O)O1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 1131.56546
  • Monoisotopic Mass: 1113.554456
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 74
  • Rotatable Bond Count: 49
  • Complexity: 1860
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 14
  • Topological Polar Surface Area: 274

Experimental Properties

  • Density: g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 351.05
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd